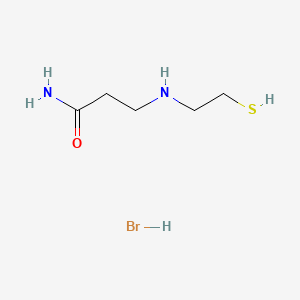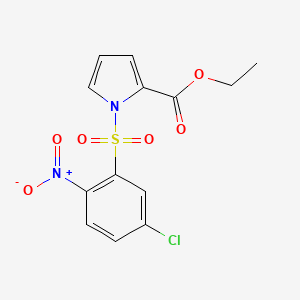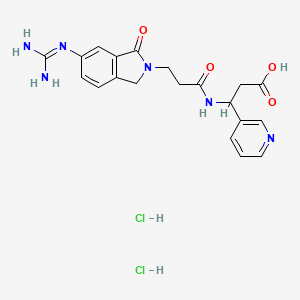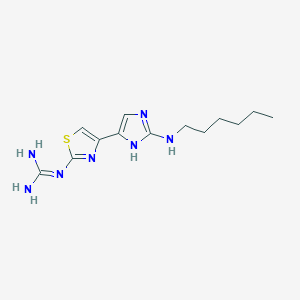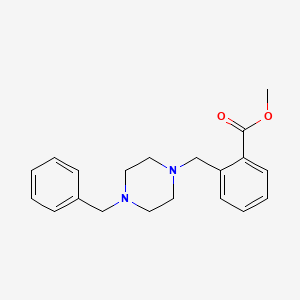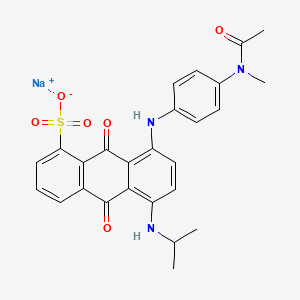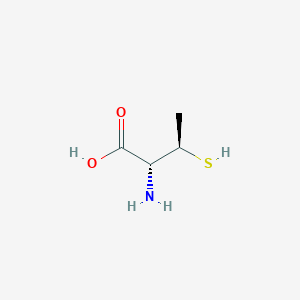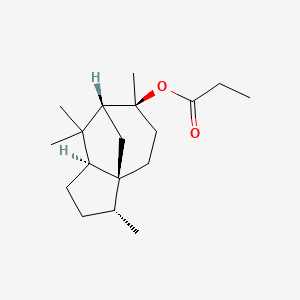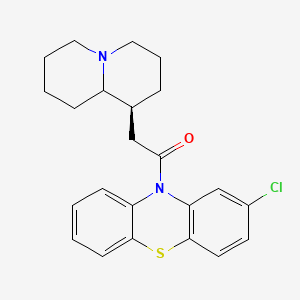
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenothiazine core and a quinolizine moiety. It is known for its potential use in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenothiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenothiazine structure.
Introduction of the Quinolizine Moiety: The quinolizine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.
Chlorination and Acetylation: The final steps involve the chlorination of the phenothiazine core and the acetylation of the quinolizine moiety to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine Derivatives: Compounds with similar phenothiazine cores but different substituents.
Quinolizine Derivatives: Compounds with similar quinolizine structures but different functional groups.
Uniqueness
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is unique due to its specific combination of phenothiazine and quinolizine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
156213-24-0 |
|---|---|
Molekularformel |
C23H25ClN2OS |
Molekulargewicht |
413.0 g/mol |
IUPAC-Name |
2-[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-chlorophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C23H25ClN2OS/c24-17-10-11-22-20(15-17)26(19-8-1-2-9-21(19)28-22)23(27)14-16-6-5-13-25-12-4-3-7-18(16)25/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18?/m0/s1 |
InChI-Schlüssel |
XEJPICPNWDTWAV-ATNAJCNCSA-N |
Isomerische SMILES |
C1CCN2CCC[C@H](C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Kanonische SMILES |
C1CCN2CCCC(C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


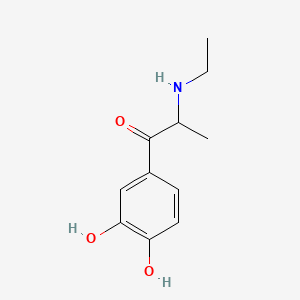
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
